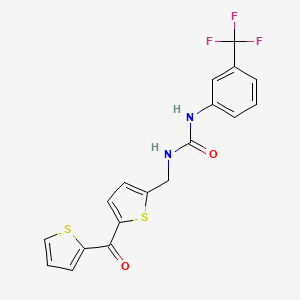
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a synthetic organic compound that features a unique combination of thiophene and trifluoromethylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea typically involves the following steps:
Formation of the Thiophene-2-carbonyl Intermediate: The initial step involves the acylation of thiophene to form thiophene-2-carbonyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.
Coupling with Thiophene-2-ylmethylamine: The thiophene-2-carbonyl chloride is then reacted with thiophene-2-ylmethylamine in the presence of a base such as triethylamine (TEA) to form the corresponding amide.
Urea Formation: The final step involves the reaction of the amide with 3-(trifluoromethyl)phenyl isocyanate to form the desired urea compound. This reaction is typically carried out in an inert solvent such as dichloromethane (DCM) at room temperature.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium methoxide (NaOCH₃).
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid (AcOH) as solvent.
Reduction: LiAlH₄, tetrahydrofuran (THF) as solvent.
Substitution: NaOCH₃, methanol (MeOH) as solvent.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: The unique electronic properties of the thiophene and trifluoromethyl groups make this compound a candidate for use in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Industrial Chemistry: It can be used as an intermediate in the synthesis of more complex molecules, including agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea depends on its application:
Biological Targets: In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiophene rings can interact with hydrophobic pockets, while the trifluoromethyl group can enhance binding affinity through electrostatic interactions.
Electronic Properties: In materials science, the compound’s electronic properties are influenced by the conjugated system of the thiophene rings and the electron-withdrawing trifluoromethyl group, which can affect charge transport and light-emitting properties.
Comparison with Similar Compounds
Similar Compounds
1-(Thiophen-2-ylmethyl)-3-(3-(trifluoromethyl)phenyl)urea: Lacks the additional thiophene-2-carbonyl group, which may affect its binding affinity and electronic properties.
1-((5-(Furan-2-carbonyl)furan-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea: Contains furan rings instead of thiophene, which can alter its reactivity and electronic characteristics.
Uniqueness
1-((5-(Thiophene-2-carbonyl)thiophen-2-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is unique due to the presence of both thiophene and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
1-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2S2/c19-18(20,21)11-3-1-4-12(9-11)23-17(25)22-10-13-6-7-15(27-13)16(24)14-5-2-8-26-14/h1-9H,10H2,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQFFVYUCYHQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(3-methoxyphenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2837078.png)

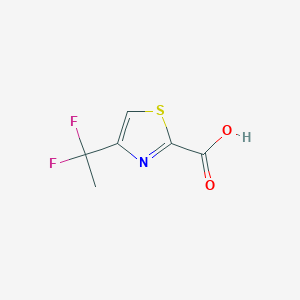
![3-[2-(4-hydroxyphenyl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2837081.png)
![N,2-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)propanamide](/img/structure/B2837082.png)

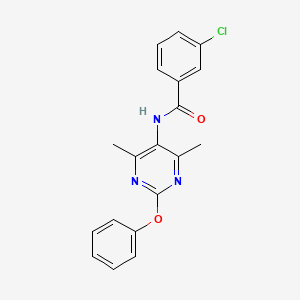
![N-[2-(1-benzofuran-2-yl)-2-(dimethylamino)ethyl]-N'-(3,4-difluorophenyl)ethanediamide](/img/structure/B2837088.png)
![N-{2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2837089.png)
![1-(3-methoxypropyl)-9-methyl-4-oxo-N-((tetrahydrofuran-2-yl)methyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2837090.png)
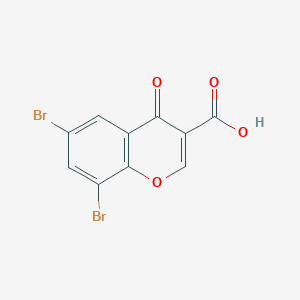
![1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-4-(4-methoxyphenyl)piperazine](/img/structure/B2837096.png)
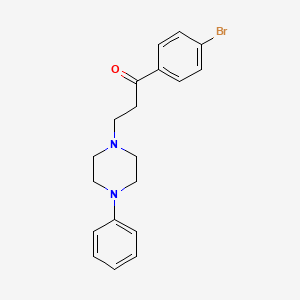
![Ethyl 2-(5-chloro-2-hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate](/img/structure/B2837101.png)
